6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride

CNS drug discovery benzodiazepine receptor GABA-A modulation

6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride (CAS 1306739-89-8; also registered as 1332530-62-7) is a 2,3-dihydroimidazo[1,2-b]pyridazine derivative bearing a 6-chloro substituent and a distinctive 3-methoxy group on the partially saturated imidazole ring. This heterocyclic scaffold belongs to the imidazo[1,2-b]pyridazine family, recognized as a privileged structure in medicinal chemistry with demonstrated utility across kinase inhibition, central nervous system (CNS) modulation, and antimicrobial research programs.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
CAS No. 1306739-89-8
Cat. No. B1455558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride
CAS1306739-89-8
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCOC1CN=C2N1N=C(C=C2)Cl
InChIInChI=1S/C7H8ClN3O/c1-12-7-4-9-6-3-2-5(8)10-11(6)7/h2-3,7H,4H2,1H3
InChIKeyJLDSQYGHEHUTHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride (CAS 1306739-89-8): Compound-Class Context for Procurement Evaluation


6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride (CAS 1306739-89-8; also registered as 1332530-62-7) is a 2,3-dihydroimidazo[1,2-b]pyridazine derivative bearing a 6-chloro substituent and a distinctive 3-methoxy group on the partially saturated imidazole ring . This heterocyclic scaffold belongs to the imidazo[1,2-b]pyridazine family, recognized as a privileged structure in medicinal chemistry with demonstrated utility across kinase inhibition, central nervous system (CNS) modulation, and antimicrobial research programs . The hydrochloride salt form (molecular formula C₇H₉Cl₂N₃O, MW 222.07) is supplied commercially at purities of ≥95% to ≥98% . The 2,3-dihydro oxidation state distinguishes this compound from fully aromatic imidazo[1,2-b]pyridazines and has been specifically claimed in patents for antidepressant therapeutic applications .

Why 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine Hydrochloride Cannot Be Replaced by Generic Imidazo[1,2-b]pyridazine Analogs in Research Procurement


The imidazo[1,2-b]pyridazine scaffold supports diverse substitution patterns, and even minor structural changes profoundly affect biological target engagement, physicochemical properties, and synthetic utility. The presence of the 3-methoxy group on the dihydroimidazole ring introduces a stereoelectronic signature absent in the common 6-chloro-2,3-dihydroimidazo[1,2-b]pyridazine (CAS 24439-00-7), which lacks this substituent entirely . Published structure-activity relationship (SAR) data on 6-chloro-3-methoxy-2-aryl-imidazo[1,2-b]pyridazines demonstrate that the 3-alkoxy substitution modulates benzodiazepine receptor affinity, with the 6-chloro-3-methoxy combination producing IC₅₀ values in the nanomolar range in CNS receptor displacement assays . Furthermore, the 2,3-dihydro oxidation state confers conformational flexibility and distinct metabolic liabilities compared to fully aromatic analogs, a property exploited in patents claiming antidepressant activity specific to the dihydro series . Substituting a generic imidazo[1,2-b]pyridazine for this specific compound risks invalidating SAR continuity, altering reaction trajectories in synthetic sequences, and compromising reproducibility of biological data dependent on this precise substitution and oxidation-state pattern.

Quantitative Differentiation Evidence for 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine Hydrochloride vs. Closest Analogs


3-Methoxy Substitution Enables CNS Benzodiazepine Receptor Engagement Absent in Non-Alkoxylated 2,3-Dihydro Congeners

In a published SAR study of 6-chloro-3-methoxy-imidazo[1,2-b]pyridazines, the 6-chloro-3-methoxy-2-(p-tolyl) derivative displaced [³H]diazepam from rat brain plasma membranes with an IC₅₀ of 148 nM, compared to diazepam itself at 4.2 nM, establishing that the 6-chloro-3-methoxy substitution pattern supports nanomolar CNS receptor engagement . By contrast, the 2,3-dihydro analog lacking the 3-methoxy group (6-chloro-2,3-dihydroimidazo[1,2-b]pyridazine, CAS 24439-00-7) has no reported benzodiazepine receptor affinity in the peer-reviewed literature, consistent with the SAR observation that the 3-alkoxy substituent is critical for binding activity in this chemotype . The 2,3-dihydro oxidation state, when combined with the 3-methoxy group, provides a unique vector for further derivatization at the 2-position that is mechanistically distinct from the fully aromatic series.

CNS drug discovery benzodiazepine receptor GABA-A modulation imidazo[1,2-b]pyridazine SAR

2,3-Dihydro Oxidation State Confers Antidepressant Patent-Backed Therapeutic Differentiation vs. Fully Aromatic Imidazo[1,2-b]pyridazines

US Patent 4,353,903 explicitly claims 2,3-dihydro-imidazo[1,2-b]pyridazine derivatives, including those with 6-chloro and 3-alkoxy substitution patterns, for use as antidepressants, demonstrating in vivo activity in standard behavioral despair models . This patent-protected indication is specific to the 2,3-dihydro series and does not extend to fully aromatic imidazo[1,2-b]pyridazines such as the 6-chloro-3-methoxy-2-aryl-imidazo[1,2-b]pyridazines characterized in the 1988 CNS binding study . The reduced imidazole ring alters both conformational preferences and metabolic processing relative to the aromatic series. The generic 6-chloro-2,3-dihydroimidazo[1,2-b]pyridazine (CAS 24439-00-7) lacks the C3 oxygen substitution that enables further functionalization or polarity tuning required by the patent genus.

antidepressant CNS therapeutics patent-protected scaffold 2,3-dihydroimidazo[1,2-b]pyridazine

Commercial Purity Specification and Vendor Availability: ≥98% Grade Offered vs. 95% Baseline for Non-Methoxylated Dihydro Congener

6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride is commercially available at purities of ≥98% (MolCore) to ≥95% (Combi-Blocks, CymitQuimica) , with at least one supplier (CheMenu) listing 97% . The closely related but non-methoxylated analog, 6-chloro-2,3-dihydroimidazo[1,2-b]pyridazine (CAS 24439-00-7), is offered at 98% by Thermo Scientific and 95% by CheMenu . While purity grades are comparable, the 3-methoxy derivative's commercial availability across ≥4 independent vendors (Combi-Blocks, CymitQuimica/Biosynth, MolCore, CheMenu) vs. the non-methoxylated analog's presence primarily through Thermo Fisher and CheMenu indicates broader sourcing redundancy, which mitigates single-supplier procurement risk.

chemical procurement purity specification vendor comparison research-grade building block

Scaffold-Level Kinase Inhibition Potential: Imidazo[1,2-b]pyridazine Derivatives Achieve Low-Nanomolar Potency Against TAK1 and Mps1 Kinases

The imidazo[1,2-b]pyridazine scaffold, of which 6-chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride is a 2,3-dihydro congener, has yielded potent kinase inhibitors in published medicinal chemistry campaigns. A 6-substituted morpholine/piperazine imidazo[1,2-b]pyridazine lead (compound 26) inhibited TAK1 kinase with an IC₅₀ of 55 nM, outperforming the known TAK1 inhibitor takinib (IC₅₀ = 187 nM) by 3.4-fold under identical assay conditions . Separately, an imidazo[1,2-b]pyridazine-based inhibitor (27f) achieved cellular Mps1 IC₅₀ = 0.70 nM and A549 antiproliferative IC₅₀ = 6.0 nM with selectivity over 192 kinases . While these data come from advanced analogs bearing additional substitution at positions 3 and 6, they establish the scaffold's capacity for high-potency kinase engagement. The 2,3-dihydro variant offers a distinct conformational profile that may confer differential kinase selectivity relative to fully aromatic imidazo[1,2-b]pyridazine kinase inhibitors.

kinase inhibitor TAK1 Mps1 oncology imidazo[1,2-b]pyridazine

Procurement-Guiding Application Scenarios for 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine Hydrochloride


CNS Drug Discovery: Benzodiazepine Receptor Ligand Optimization Programs

Research teams investigating allosteric modulation of GABA-A receptors via the benzodiazepine binding site can employ 6-chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride as a core scaffold for SAR exploration. The 1988 study by Barlin et al. demonstrated that 6-chloro-3-methoxy-imidazo[1,2-b]pyridazines achieve nanomolar displacement of [³H]diazepam (IC₅₀ = 148 nM for the 2-(p-tolyl) derivative) . The 2,3-dihydro variant offers a distinct conformational profile while retaining the critical 3-methoxy pharmacophore. Further functionalization at the 2-position via the patent-described synthetic routes can generate libraries probing CNS receptor subtypes. This compound is appropriate for programs requiring a benzodiazepine-site ligand with a non-benzodiazepine chemotype.

Antidepressant Therapeutic Development Leveraging Patent-Backed 2,3-Dihydro Scaffold

The 2,3-dihydroimidazo[1,2-b]pyridazine scaffold is explicitly claimed in US Patent 4,353,903 for the treatment of depression . The 6-chloro-3-methoxy substitution pattern maps onto the Markush structures within this patent genus. Industrial medicinal chemistry groups pursuing novel antidepressant mechanisms can use this compound as a key intermediate or reference standard for generating patent-protected analogs. The hydrochloride salt form provides aqueous solubility advantages for in vivo formulation, and the 3-methoxy group serves as a vector for further alkylation or functional group interconversion.

Kinase Inhibitor Library Synthesis Using the 2,3-Dihydroimidazo[1,2-b]pyridazine Template

The imidazo[1,2-b]pyridazine scaffold has demonstrated potent inhibition of multiple therapeutically relevant kinases, including TAK1 (IC₅₀ = 55 nM for compound 26, 3.4-fold more potent than takinib at 187 nM) and Mps1 (cellular IC₅₀ = 0.70 nM for compound 27f) . The 6-chloro-3-methoxy-2,3-dihydro variant provides a differentiated starting point from the fully aromatic imidazo[1,2-b]pyridazine kinase inhibitor series. The 6-chloro substituent enables cross-coupling reactions (e.g., Suzuki coupling) for introducing diverse aryl/heteroaryl groups, while the 3-methoxy group can be demethylated to a hydroxyl handle for further derivatization. This compound is suitable for parallel synthesis campaigns targeting kinome selectivity panels.

Chemical Biology Probe Development: CNS Target Deconvolution and Chemical Proteomics

The combination of a CNS-active scaffold (benzodiazepine receptor engagement demonstrated in the 3-methoxy series ) with synthetic tractability (6-chloro for cross-coupling, 3-methoxy for linker attachment) makes this compound an attractive starting point for bifunctional probe design. Researchers can exploit the 6-chloro position for installing photoaffinity labels or click-chemistry handles while retaining the 3-methoxy CNS pharmacophore. The 2,3-dihydro core's reduced aromaticity may also confer distinct cellular permeability and subcellular distribution profiles compared to fully aromatic benzodiazepine-site ligands, an attribute testable in chemical proteomics experiments.

Quote Request

Request a Quote for 6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.